Cas no 942206-18-0 (3,6-Dibromo-2-chloropyridine)

3,6-Dibromo-2-chloropyridine Chemical and Physical Properties
Names and Identifiers
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- 3,6-Dibromo-2-chloropyridine
- 3,6-Dibromo-2-chloropyridine (ACI)
- AC-6338
- CS-0092851
- DTXSID80654782
- MFCD09037464
- 942206-18-0
- AKOS016009986
- DB-079826
- 2-CHLORO-3,6-DIBROMOPYRIDINE
- AS-59512
-
- MDL: MFCD09037464
- Inchi: 1S/C5H2Br2ClN/c6-3-1-2-4(7)9-5(3)8/h1-2H
- InChI Key: CVZSNXGMWIGPBF-UHFFFAOYSA-N
- SMILES: ClC1C(Br)=CC=C(Br)N=1
Computed Properties
- Exact Mass: 270.822
- Monoisotopic Mass: 268.824
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- Topological Polar Surface Area: 12.9A^2
- Surface Charge: 0
- XLogP3: 3.5
Experimental Properties
- Density: 2.136
- Melting Point: 84-86℃
- Boiling Point: 278.7°C at 760 mmHg
- Flash Point: 122.4°C
- Refractive Index: 1.62
- PSA: 12.89000
- LogP: 3.26000
3,6-Dibromo-2-chloropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM173701-5g |
3,6-Dibromo-2-chloropyridine |
942206-18-0 | 97% | 5g |
$526 | 2022-06-09 | |
TRC | D425830-1g |
3,6-Dibromo-2-chloropyridine |
942206-18-0 | 1g |
$144.00 | 2023-05-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DH147-200mg |
3,6-Dibromo-2-chloropyridine |
942206-18-0 | 98% | 200mg |
217.0CNY | 2021-08-04 | |
Alichem | A023023267-10g |
2-Chloro-3,6-dibromopyridine |
942206-18-0 | 97% | 10g |
$1102.13 | 2023-08-31 | |
eNovation Chemicals LLC | Y1214133-5g |
3,6-Dibromo-2-chloropyridine |
942206-18-0 | 95% | 5g |
$520 | 2024-07-23 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27738-1g |
3,6-Dibromo-2-chloropyridine, 95% |
942206-18-0 | 95% | 1g |
¥4205.00 | 2023-03-15 | |
A2B Chem LLC | AC87373-250mg |
3,6-Dibromo-2-chloropyridine |
942206-18-0 | 98% | 250mg |
$38.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1163491-100mg |
3,6-Dibromo-2-chloropyridine |
942206-18-0 | 97% | 100mg |
¥227.00 | 2024-04-24 | |
Aaron | AR0066L5-1g |
3,6-Dibromo-2-chloropyridine |
942206-18-0 | 98% | 1g |
$78.00 | 2025-01-23 | |
A2B Chem LLC | AC87373-10g |
3,6-Dibromo-2-chloropyridine |
942206-18-0 | 96% | 10g |
$537.00 | 2024-07-18 |
3,6-Dibromo-2-chloropyridine Related Literature
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Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
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Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
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Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
Additional information on 3,6-Dibromo-2-chloropyridine
3,6-Dibromo-2-chloropyridine: A Comprehensive Overview
The compound 3,6-Dibromo-2-chloropyridine, identified by the CAS number 942206-18-0, is a significant molecule in the field of organic chemistry. This pyridine derivative has garnered attention due to its unique chemical properties and potential applications in various industries. The structure of this compound consists of a pyridine ring with bromine atoms at positions 3 and 6, and a chlorine atom at position 2. This substitution pattern imparts distinctive electronic and steric properties to the molecule, making it a valuable subject for research and development.
Recent studies have highlighted the importance of 3,6-Dibromo-2-chloropyridine in the synthesis of advanced materials. Researchers have explored its role as an intermediate in the production of biologically active compounds, such as pharmaceutical agents and agrochemicals. The bromine and chlorine substituents on the pyridine ring facilitate various chemical reactions, including nucleophilic substitutions and electrophilic additions, which are crucial for constructing complex molecular architectures.
In terms of synthesis, 3,6-Dibromo-2-chloropyridine can be prepared through a multi-step process involving halogenation reactions. The initial step typically involves the bromination of a pyridine derivative at specific positions, followed by selective chlorination to achieve the desired substitution pattern. Optimization of reaction conditions, such as temperature and catalyst selection, has been a focus of recent research to enhance yield and purity.
The physical properties of 3,6-Dibromo-2-chloropyridine are also noteworthy. It is a crystalline solid with a melting point around 150°C and is sparingly soluble in common organic solvents. Its UV-Vis spectrum reveals strong absorption bands due to the conjugated π-system in the pyridine ring, which can be exploited in photonic applications. Additionally, the compound exhibits moderate thermal stability, making it suitable for high-temperature processes under controlled conditions.
The application of 3,6-Dibromo-2-chloropyridine extends beyond traditional chemical synthesis. Recent advancements have demonstrated its potential as a precursor in the development of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials hold promise for applications in gas storage, catalysis, and sensing technologies due to their high surface area and tunable pore structures.
In conclusion, 3,6-Dibromo-2-chloropyridine, with its unique structural features and versatile reactivity, continues to be a focal point in chemical research. Its role as an intermediate in drug discovery and material synthesis underscores its importance in both academic and industrial settings. As researchers delve deeper into its properties and potential applications, this compound is expected to contribute significantly to the advancement of modern chemistry.
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